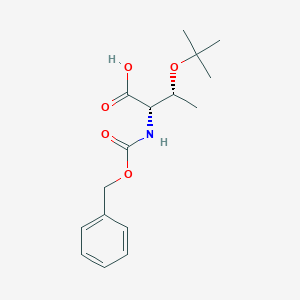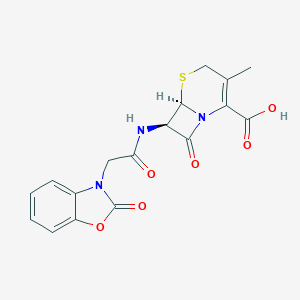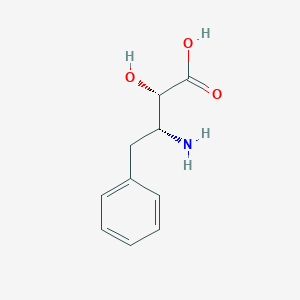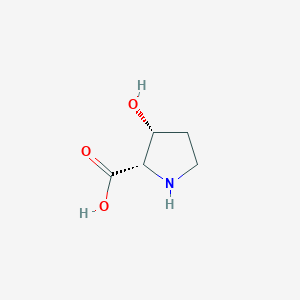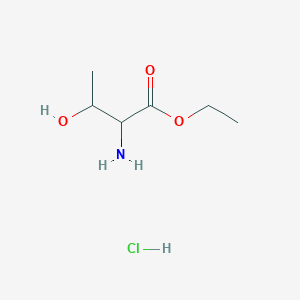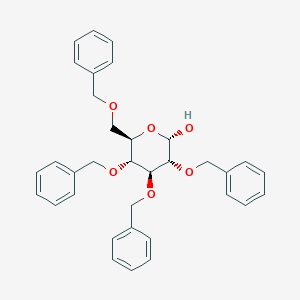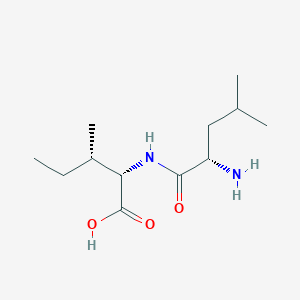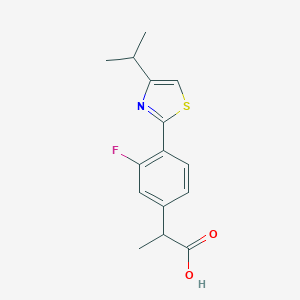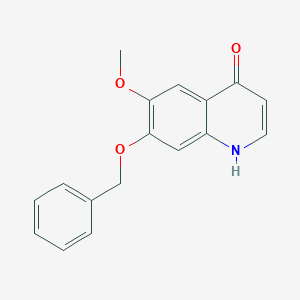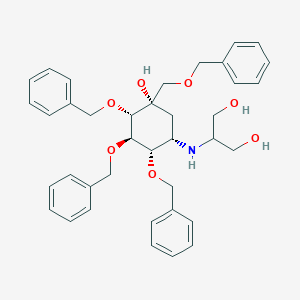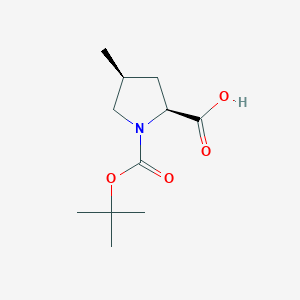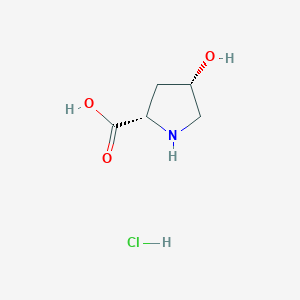
(3-(羟甲基)噻吩-2-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Hydroxymethyl)thiophen-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C5H7BO3S. This compound is characterized by the presence of a thiophene ring substituted with a hydroxymethyl group and a boronic acid group. It is primarily used in organic synthesis, particularly in cross-coupling reactions, and has applications in various fields of scientific research .
科学研究应用
Chemistry: (3-(Hydroxymethyl)thiophen-2-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, (3-(Hydroxymethyl)thiophen-2-yl)boronic acid is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo cross-coupling reactions makes it a versatile intermediate in the synthesis of functional materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid typically involves the functionalization of thiophene derivatives. One common method is the borylation of 3-(hydroxymethyl)thiophene using boronic acid reagents under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: (3-(Hydroxymethyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The boronic acid group can be reduced to form boronates or boranes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products:
Oxidation: Formation of 3-(formyl)thiophen-2-yl)boronic acid or 3-(carboxyl)thiophen-2-yl)boronic acid.
Reduction: Formation of boronate esters or boranes.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
作用机制
The mechanism of action of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid involves its ability to form stable complexes with various nucleophiles. The boronic acid group can interact with diols, amines, and other nucleophiles, forming boronate esters or boron-nitrogen complexes. These interactions are crucial in cross-coupling reactions, where the boronic acid group facilitates the formation of carbon-carbon bonds through palladium-catalyzed mechanisms .
相似化合物的比较
- (3-(Hydroxymethyl)phenyl)boronic acid
- (3-(Hydroxymethyl)pyridin-2-yl)boronic acid
- (3-(Hydroxymethyl)furan-2-yl)boronic acid
Comparison: Compared to these similar compounds, (3-(Hydroxymethyl)thiophen-2-yl)boronic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific electronic properties .
属性
IUPAC Name |
[3-(hydroxymethyl)thiophen-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7-9H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUVNOIORZPHNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)CO)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453349 |
Source


|
| Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222840-73-5 |
Source


|
| Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
